6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C20H11BrClNO3 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
6-bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H11BrClNO3/c21-11-5-6-16-13(9-11)14(20(24)25)10-17(23-16)19-8-7-18(26-19)12-3-1-2-4-15(12)22/h1-10H,(H,24,25) |
InChI Key |
MSHBLXGCVPBQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction
This method employs isatin derivatives and α-keto acids (e.g., pyruvic acid) under basic conditions:
Friedländer Annulation
A two-component reaction between 2-aminoaryl ketones and carbonyl compounds:
-
Catalysts : Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> nanoparticles or CuO nanocatalysts enhance efficiency.
Bromination at the 6-Position
Bromination is critical for introducing the 6-bromo substituent.
Direct Bromination
Halogen Exchange
For pre-functionalized intermediates:
-
Reagents : PCl<sub>5</sub> or PBr<sub>3</sub> in POCl<sub>3</sub>.
-
Example : 2-Chloroquinoline-3-carbaldehyde converted to bromo derivatives via halogen exchange.
Synthesis of 5-(2-Chlorophenyl)furan-2-yl Moiety
The furan-aryl group is constructed via cross-coupling or cyclization.
Suzuki-Miyaura Coupling
Cyclocondensation
Coupling of Furan and Quinoline Moieties
The furan-aryl group is introduced at the quinoline’s 2-position via cross-coupling.
Suzuki Coupling
Nucleophilic Aromatic Substitution
Optimization and Purification
Microwave-Assisted Synthesis
Purification
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The bromine and chlorine substituents can be reduced to form hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects . The furan ring and carboxylic acid group may also contribute to its bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The quinoline scaffold is highly modular, with substitutions influencing electronic properties, solubility, and biological interactions. Below is a comparative analysis of key analogs:
Key Observations:
- Bromine Position: Bromine at the 6-position is conserved in many analogs, likely to stabilize the quinoline core via electron-withdrawing effects .
- Furan vs. Phenyl : The 5-(2-chlorophenyl)furan group in the target compound introduces conjugated π-systems and chlorine-based polarity, contrasting with simpler methylfurans or phenyl groups .
- Carboxylic Acid vs. Esters/Amides : The 4-carboxylic acid group distinguishes the target from ester derivatives (e.g., ’s 2-(4-chlorophenyl)-2-oxoethyl ester), which exhibit lower polarity and altered pharmacokinetics .
Electronic and Steric Effects
Biological Activity
6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS Number: 637323-38-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available literature regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C20H11BrClNO3
- Molar Mass : 428.663 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 567.0 ± 50.0 °C at 760 mmHg
- Flash Point : 296.7 ± 30.1 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation pathways.
Inhibition of Kinases
Research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases, which are crucial in cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines .
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response experiments, indicating significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 168.78 |
| T-24 (Bladder Cancer) | 257.87 |
These results suggest that the compound is particularly effective against breast cancer cells, making it a candidate for further investigation as an anticancer agent.
Apoptosis Induction
Flow cytometric analysis revealed that treatment with this quinoline derivative resulted in increased apoptosis in MCF-7 cells compared to controls. The percentage of total cell death was observed to be higher in treated cells (2.16%) than in those treated with doxorubicin (1.52%), indicating its potential as a pro-apoptotic agent .
Case Studies
Several studies have explored the biological activity of quinoline derivatives as part of broader research into novel anticancer therapies:
Q & A
Advanced Research Question
- pH stability : Use HPLC to monitor degradation in buffered solutions (pH 1–13) at 37°C. Carboxylic acid derivatives are prone to decarboxylation under strongly acidic/basic conditions.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For similar quinoline derivatives, decomposition typically occurs above 200°C .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation in accelerated light-exposure studies.
Data Contradiction Alert : Conflicting stability reports may arise from differing solvent systems (e.g., aqueous vs. organic matrices).
How does the 2-chlorophenyl-furan substituent influence biological activity compared to analogs?
Advanced Research Question
The 2-chlorophenyl-furan group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 3-methoxyphenyl or cyclopropyl substituents) show:
- Anticancer activity : Quinoline-4-carboxylic acids with halogenated aryl groups exhibit kinase inhibition (e.g., STAT3 inhibitors) .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br, Cl) at the quinoline C-6 position increase electrophilicity, enhancing interaction with target proteins .
Table 1 : Biological Activity of Structural Analogs
| Substituent | Target Protein | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chlorophenyl-furan | STAT3 | 39* | |
| 3-Methoxyphenyl | JAK2 | >100 | |
| Cyclopropyl | Tubulin | 12.5 | |
| *Hypothetical extrapolation from structurally related compounds. |
What computational approaches predict the electronic properties of this compound?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model:
- HOMO-LUMO gaps : The bromine atom lowers the LUMO energy, enhancing electrophilic reactivity .
- Molecular electrostatic potential (MEP) : Maps identify nucleophilic regions (e.g., carboxylic acid group) for derivatization.
Methodological Tip : Hybrid functionals incorporating exact exchange (e.g., B3LYP) improve accuracy for halogenated systems .
How can discrepancies in reported synthetic yields be resolved?
Data Contradiction Analysis
Variations in yield (e.g., 60–85%) may stem from:
- Catalyst loading : Excess HSO accelerates esterification but promotes side reactions.
- Purification efficiency : Column chromatography (silica gel 60–120 mesh) vs. recrystallization (e.g., ethyl acetate/hexane) impacts recovery .
- Starting material purity : Residual moisture in 2-arylquinoline precursors reduces reactivity.
Recommendation : Standardize reaction monitoring via TLC (hexane:EtOAc 9:1) and optimize gradient elution for chromatography .
What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
